3,4-difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide
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Overview
Description
3,4-Difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two fluorine atoms at the 3 and 4 positions of the benzene ring, a furan ring attached to a hydroxyethyl group, and an amide linkage. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Mechanism of Action
Target of Action
Benzamides and furan derivatives are known to interact with a variety of biological targets. For instance, indole derivatives, a class of compounds similar to benzamides, have been found to bind with high affinity to multiple receptors .
Mode of Action
The mode of action of benzamides and furan derivatives can vary greatly depending on the specific compound and its targets. Some indole derivatives, for example, have shown antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
Benzamides and furan derivatives can affect a wide range of biochemical pathways. For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Result of Action
The molecular and cellular effects of benzamides and furan derivatives can be diverse, depending on the specific compound and its targets. Some indole derivatives, for example, have shown inhibitory activity against influenza A .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-difluorobenzoic acid with an appropriate amine under amide formation conditions. This reaction often requires a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the benzamide with an appropriate hydroxyethyl halide in the presence of a base.
Attachment of the Furan Ring: The furan ring can be attached via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a furan boronic acid with the benzamide derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group using reducing agents like NaBH4 (sodium borohydride).
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4 (lithium aluminum hydride).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of a carbonyl group.
Reduction: Reformation of the hydroxyethyl group.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
3,4-Difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoro-N-butylbenzamide: Similar structure but with a butyl group instead of the hydroxyethyl and furan groups.
2,6-Difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamido)benzamide: Contains different substituents on the benzamide core.
Uniqueness
3,4-Difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide is unique due to the presence of both the furan ring and the hydroxyethyl group, which confer distinct chemical and biological properties. These structural features make it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
3,4-difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO3/c14-10-2-1-8(5-11(10)15)13(18)16-6-12(17)9-3-4-19-7-9/h1-5,7,12,17H,6H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNFMBHNYJCRMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC(C2=COC=C2)O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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